

Application Notes and Protocols for Acalabrutinib Metabolite Profiling using ACP-5862-d4

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Compound of Interest		
Compound Name:	ACP-5862-d4	
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Introduction

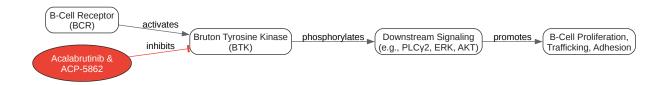
Acalabrutinib is a highly selective, second-generation Bruton tyrosine kinase (BTK) inhibitor used in the treatment of various B-cell malignancies.[1][2][3] It is primarily metabolized by cytochrome P450 3A (CYP3A) enzymes, leading to the formation of its major active metabolite, ACP-5862.[4][5] This metabolite is also a potent BTK inhibitor, although it is approximately 50% less potent than the parent drug. Given that the plasma exposure of ACP-5862 can be 2-3 times higher than that of acalabrutinib, it is crucial to accurately profile and quantify both compounds to fully understand the drug's overall efficacy and safety profile.

This document provides a detailed experimental design and protocol for the metabolite profiling of acalabrutinib and the quantification of its major active metabolite, ACP-5862, using a deuterated internal standard, ACP-5862-d4. The use of a stable isotope-labeled internal standard is critical for correcting for variability in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

Signaling Pathway of Acalabrutinib



Acalabrutinib is a potent and selective inhibitor of Bruton tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. This pathway is essential for the proliferation, trafficking, chemotaxis, and adhesion of B-cells. By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, acalabrutinib and its active metabolite, ACP-5862, block downstream signaling, leading to inhibition of B-cell activation and proliferation.



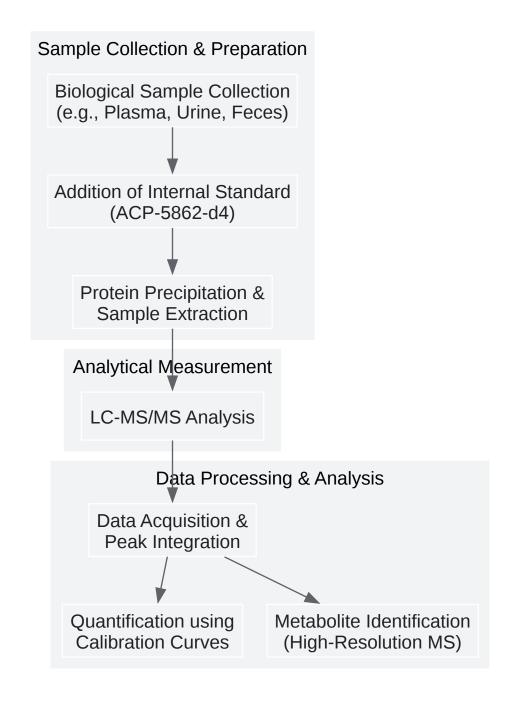
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Acalabrutinib's Mechanism of Action

Experimental Design and Workflow

A comprehensive experimental design for acalabrutinib metabolite profiling involves several key stages, from sample collection to data analysis. The following workflow outlines the major steps:





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Metabolite Profiling Workflow

Experimental Protocols Sample Collection and Handling



- Biological Matrix: Human plasma is the most common matrix for pharmacokinetic and metabolite analysis of acalabrutinib. Urine and feces can also be collected to assess excretion pathways.
- Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
- Processing: Centrifuge the blood samples to separate the plasma.
- Storage: Store plasma samples at -80°C until analysis to ensure the stability of the analytes.

Sample Preparation

This protocol is for the extraction of acalabrutinib and ACP-5862 from human plasma.

Materials:

- Human plasma samples
- Acalabrutinib and ACP-5862 reference standards
- ACP-5862-d4 internal standard solution (in a suitable organic solvent like methanol or acetonitrile)
- · Acetonitrile (ACN), HPLC grade
- · Methanol (MeOH), HPLC grade
- · Formic acid, LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Procedure:

• Thaw plasma samples on ice.



- In a clean microcentrifuge tube, add 100 μL of plasma.
- Add 10 μL of the ACP-5862-d4 internal standard solution to each plasma sample.
- To precipitate proteins, add 300 μL of cold acetonitrile.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Example):

- Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.8 mL/min.
- Gradient: A suitable gradient to separate acalabrutinib, ACP-5862, and other potential metabolites.
- Injection Volume: 5-10 μL.
- Column Temperature: 40°C.



MS/MS Parameters (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Acalabrutinib: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).
 - ACP-5862: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).
 - ACP-5862-d4: Precursor ion > Product ion (specific m/z values to be determined based on instrument tuning).
- Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.

Data Presentation and Quantification

Quantitative data should be summarized in clear and concise tables. This includes calibration curve data, quality control sample results, and the measured concentrations of acalabrutinib and ACP-5862 in the study samples.

Table 1: Example Calibration Curve for Acalabrutinib



Standard Concentration (ng/mL)	Peak Area Ratio (Analyte/IS)
1	0.012
5	0.058
10	0.115
50	0.592
100	1.180
500	5.950
1000	11.920

Linearity: A linear regression of the peak area ratio versus concentration should be performed. The coefficient of determination (r^2) should be >0.99.

Table 2: Example Quality Control (QC) Sample Analysis

QC Level	Nominal Conc. (ng/mL)	Measured Conc. (ng/mL)	Accuracy (%)	Precision (%CV)
Low	3	2.95	98.3	4.5
Medium	80	81.2	101.5	3.2
High	800	790.5	98.8	2.8

Acceptance Criteria: The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).

Table 3: Example Subject Sample Concentrations



Subject ID	Time Point (hr)	Acalabrutinib Conc. (ng/mL)	ACP-5862 Conc. (ng/mL)
001	0.5	450.2	125.8
001	1	890.5	350.1
001	2	620.1	780.4
001	4	210.7	950.6
002	0.5	510.8	150.3
002	1	950.2	410.9
002	2	710.6	850.2
002	4	250.3	1010.7

Conclusion

This application note provides a comprehensive framework for the experimental design and execution of acalabrutinib metabolite profiling studies. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the use of the deuterated internal standard ACP-5862-d4, will enable researchers to obtain accurate and reliable data on the pharmacokinetics of acalabrutinib and its major active metabolite. This information is essential for a complete understanding of the drug's disposition and its contribution to the overall clinical response.

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